molecular formula C10H15N3O3S B6642111 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide

2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide

Cat. No. B6642111
M. Wt: 257.31 g/mol
InChI Key: FFGSYUKRQWOSME-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide, also known as MSMP, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. MSMP is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 308.38 g/mol.

Mechanism of Action

The exact mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response and cell proliferation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins that mediate inflammation. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins that play a role in cancer cell invasion and metastasis.
Biochemical and Physiological Effects:
2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and induce apoptosis. In addition, 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to have a low toxicity profile in animal models. However, one of the limitations of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects.

Future Directions

Future research on 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide should focus on its potential therapeutic applications in the treatment of cancer, diabetes, and Alzheimer's disease. In addition, further studies are needed to fully understand the mechanism of action of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and its potential side effects. Other future directions for research include the development of more efficient synthesis methods for 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide and the optimization of its pharmacokinetic properties.

Synthesis Methods

The synthesis of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide involves the reaction of 4-aminobenzenesulfonamide with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by recrystallization to obtain pure 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide. This synthesis method has been optimized to produce high yields of 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide with high purity.

Scientific Research Applications

2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been investigated for its potential use in the treatment of cancer, diabetes, and Alzheimer's disease. In vitro studies have shown that 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide inhibits the growth of cancer cells and induces apoptosis. 2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide has also been shown to inhibit the activity of beta-secretase, an enzyme involved in the formation of amyloid plaques in Alzheimer's disease.

properties

IUPAC Name

2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3S/c1-7(2)10(14)12-8-3-5-9(6-4-8)13-17(11,15)16/h3-7,13H,1-2H3,(H,12,14)(H2,11,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGSYUKRQWOSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)NS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[4-(sulfamoylamino)phenyl]propanamide

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